
4-Bromo-3-ethylphenol
Vue d'ensemble
Description
4-Bromo-3-ethylphenol: is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the fourth position and an ethyl group at the third position on the benzene ring
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 4-Bromo-3-ethylphenol serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenols on biological systems, including enzyme inhibition and receptor binding.
Medicine:
Drug Development: Researchers explore the potential of this compound as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Bromophenols, including 4-bromo-3-ethylphenol, are known to be involved in the degradation of aromatic compounds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its bioavailability and distribution in the body . Additionally, its interaction with other substances in the environment, such as other drugs or chemicals, can influence its effects.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Bromo-3-ethylphenol are not well-studied. It is known that phenolic compounds can interact with various enzymes and proteins. They can form hydrogen bonds and hydrophobic interactions with biomolecules, influencing their structure and function
Cellular Effects
Phenolic compounds can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenolic compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Metabolic Pathways
Phenolic compounds can interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels
Transport and Distribution
Phenolic compounds can interact with transporters and binding proteins, and can influence their localization or accumulation
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Electrophilic Halogenation: One common method for synthesizing 4-Bromo-3-ethylphenol involves the electrophilic halogenation of 3-ethylphenol with bromine. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar halogenation process, often optimized for large-scale production. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Bromo-3-ethylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-bromo-3-ethylcyclohexanol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions often require specific conditions, such as the presence of a base or a solvent like dimethyl sulfoxide (DMSO).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-), dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Quinones or other oxidized derivatives
Reduction: 4-bromo-3-ethylcyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used
Comparaison Avec Des Composés Similaires
4-Bromo-2-ethylphenol: Similar structure but with the ethyl group at the second position.
3-Bromo-4-ethylphenol: Similar structure but with the bromine atom at the third position.
4-Bromo-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness:
Positional Isomerism: The specific positioning of the bromine and ethyl groups in 4-Bromo-3-ethylphenol imparts unique chemical properties and reactivity compared to its isomers.
Chemical Reactivity: The presence of both bromine and ethyl groups on the phenol ring influences the compound’s reactivity in various chemical reactions, making it distinct from other bromophenols.
Propriétés
IUPAC Name |
4-bromo-3-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRWHABCOLYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
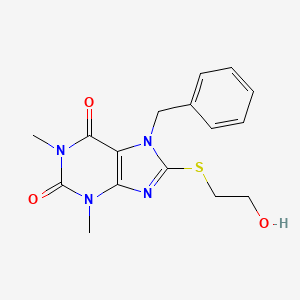
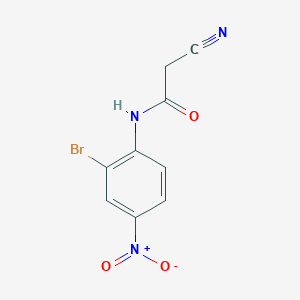
![diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B2404652.png)
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)

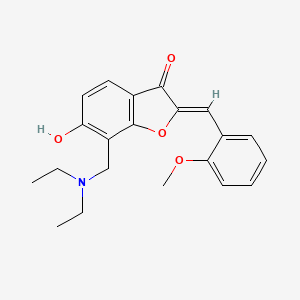
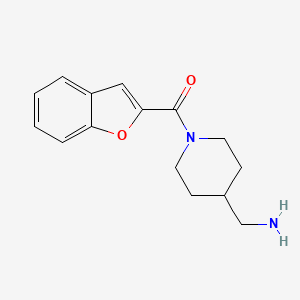
![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
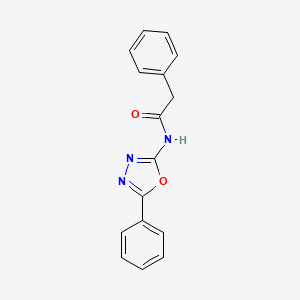
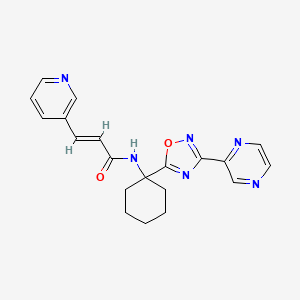
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)
